molecular formula C10H10N2O2 B1322220 Methyl 6-amino-1H-indole-2-carboxylate CAS No. 167027-30-7

Methyl 6-amino-1H-indole-2-carboxylate

Cat. No.: B1322220
CAS No.: 167027-30-7
M. Wt: 190.2 g/mol
InChI Key: PSEIRKHMARZIRI-UHFFFAOYSA-N
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Description

Methyl 6-amino-1H-indole-2-carboxylate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry .

Properties

IUPAC Name

methyl 6-amino-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEIRKHMARZIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622138
Record name Methyl 6-amino-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167027-30-7
Record name Methyl 6-amino-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Routes

Esterification of Indole-2-carboxylic Acid Precursors

The synthesis typically begins with 6-substituted indole-2-carboxylic acids , which are esterified to the corresponding methyl esters. This step is commonly performed by refluxing the acid in methanol with catalytic amounts of concentrated sulfuric acid or other acid catalysts.

Step Reagents/Conditions Yield (%) Notes
Esterification Indole-2-carboxylic acid, MeOH, conc. H2SO4, reflux 2–4 h 80–90% Produces methyl indole-2-carboxylate esters; mild conditions preserve indole integrity

This method is supported by crystallographic and synthetic data confirming the formation of methyl esters with high purity and yield.

Introduction of the Amino Group at C6 Position

Two main approaches are used to introduce the amino group at the 6-position:

Nitration Followed by Reduction
  • Nitration of methyl 6-bromo- or 6-substituted indole-2-carboxylates using reagents like N-bromosuccinimide (NBS) or classical nitrating agents introduces a nitro group at C6.
  • The nitro group is then reduced to an amino group using catalytic hydrogenation or chemical reductants such as iron powder or tin chloride.
Step Reagents/Conditions Yield (%) Notes
Nitration NBS or nitrating agent, solvent (e.g., DMF), room temp 70–95% Selective nitration at C6 position due to electronic effects
Reduction Fe/acid or catalytic hydrogenation (Pd/C, H2) 80–90% Converts nitro to amino group efficiently

This two-step sequence is well-documented in the synthesis of 6-amino indole derivatives and allows for high regioselectivity and functional group tolerance.

Direct Amination via Buchwald–Hartwig Coupling
  • Starting from 6-bromoindole-2-carboxylate methyl ester , palladium-catalyzed Buchwald–Hartwig amination introduces the amino group directly by coupling with ammonia or amine sources.
  • Typical catalysts include Pd(OAc)2 with ligands such as XPhos, in the presence of bases like cesium carbonate, in solvents like 1,4-dioxane at elevated temperatures (110 °C).
Step Reagents/Conditions Yield (%) Notes
Amination Pd(OAc)2, XPhos, Cs2CO3, NH3 or amine, 1,4-dioxane, 110 °C, 2–4 h 63–82% Direct C–N bond formation at C6; avoids nitration/reduction steps

This method offers a more streamlined synthesis with fewer steps and has been successfully applied to prepare various 6-substituted indole derivatives.

Alternative Synthetic Strategies

Hemetsberger–Knittel Indole Synthesis

  • This method constructs the indole ring with the desired substitution pattern by thermolysis of azido cinnamate intermediates.
  • The process involves:
    • Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes.
    • Thermolytic cyclization of the azidocinnamate to form the indole-2-carboxylate scaffold.
  • Subsequent functional group transformations introduce the amino group at C6.
Step Reagents/Conditions Yield (%) Notes
Knoevenagel condensation Methyl 2-azidoacetate, substituted benzaldehyde, methoxide, −20 to 0 °C, 6–19 h 58–93% Optimized molar ratios and temperature critical for yield
Thermolytic cyclization Anhydrous xylene, reflux, 30 min 54–95% Dilute conditions favor high yield; regioselectivity depends on substituents

This approach is valuable for synthesizing indole derivatives with diverse substitution patterns, including amino groups, and has been optimized for high yields and regioselectivity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Range (%) Advantages Limitations
Esterification + Nitration + Reduction 6-bromoindole-2-carboxylic acid methyl ester H2SO4/MeOH reflux; NBS or nitrating agent; Fe/acid or Pd/C H2 70–90 High regioselectivity; well-established Multi-step; requires reduction step
Buchwald–Hartwig Amination 6-bromoindole-2-carboxylic acid methyl ester Pd(OAc)2, XPhos, Cs2CO3, NH3 or amine, 110 °C 63–82 Direct amination; fewer steps Requires expensive catalysts
Hemetsberger–Knittel Synthesis Methyl 2-azidoacetate + substituted benzaldehyde Knoevenagel condensation, thermolytic cyclization in xylene 54–95 Builds indole ring with substitution More complex; requires azide handling

Research Findings and Optimization Notes

  • Reaction Conditions: Esterification is typically performed under acidic reflux conditions for 2–4 hours to ensure complete conversion without decomposing the indole ring.
  • Nitration Selectivity: The electron-withdrawing ester at C2 directs electrophilic substitution to the C6 position, facilitating selective nitration.
  • Reduction Efficiency: Chemical reduction of nitro groups to amino groups proceeds efficiently under mild conditions, preserving other functional groups.
  • Catalyst Selection: Buchwald–Hartwig amination requires careful choice of palladium catalyst and ligand to achieve high yields and minimize side reactions.
  • Thermolysis Parameters: In Hemetsberger–Knittel synthesis, reaction temperature, solvent purity, and reactant concentration critically affect yield and regioselectivity.
  • Purification: Products are typically purified by recrystallization or column chromatography using silica gel, with TLC monitoring to ensure purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-amino-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemistry

Methyl 6-amino-1H-indole-2-carboxylate serves as a building block for synthesizing more complex indole derivatives. Its stable structure allows for further modifications, making it valuable in organic synthesis.

Biology

The compound exhibits notable biological activities , including:

  • Antiviral Activity : It has been studied for its effectiveness against viruses such as influenza A and HIV. Research indicates that derivatives of indole-2-carboxylic acid can inhibit HIV integrase, a critical enzyme for viral replication, with IC50 values as low as 0.13 μM .
  • Anticancer Properties : Studies have demonstrated its ability to inhibit cancer cell growth, suggesting potential therapeutic applications in oncology.

Medicine

In the medical field, this compound is explored for its potential as an antiviral drug candidate . Its mechanism of action involves interaction with viral enzymes, inhibiting their activity and thereby preventing viral replication.

Industrial Applications

This compound is utilized in the production of:

  • Dyes and Pigments : Due to its stable chemical structure, it is employed in synthesizing various industrial chemicals.
  • Pharmaceuticals : The compound's diverse biological activities make it a candidate for developing new drugs targeting viral infections and cancer.
Activity TypeDescriptionReference
AntiviralInhibits HIV integrase with IC50 = 0.13 μM
AnticancerInhibits growth of cancer cells
AntimicrobialExhibits activity against various pathogens

Case Study: Antiviral Efficacy

A study focused on the antiviral properties of this compound revealed its effectiveness against HIV integrase. The binding conformation analysis indicated that the compound chelates Mg²⁺ ions within the active site of the enzyme, significantly inhibiting its activity .

Mechanism of Action

The mechanism of action of Methyl 6-amino-1H-indole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit viral replication by binding to viral enzymes or interfere with cancer cell proliferation by targeting specific signaling pathways . The exact molecular targets and pathways depend on the specific application and require further research to elucidate fully.

Comparison with Similar Compounds

  • Methyl 6-cyano-1H-indole-2-carboxylate
  • Methyl 6-nitro-1H-indole-2-carboxylate
  • 6-Amino-4-substitutedalkyl-1H-indole-2-carboxylate derivatives

Comparison: Methyl 6-amino-1H-indole-2-carboxylate is unique due to its specific functional groups, which confer distinct biological activities. Compared to its cyano and nitro analogs, the amino group in this compound enhances its potential as an antiviral and anticancer agent . The presence of the carboxylate group also influences its solubility and reactivity, making it a versatile compound for various applications .

Biological Activity

Methyl 6-amino-1H-indole-2-carboxylate is an indole derivative recognized for its significant biological activities. Indoles are a class of compounds known for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas.

Antiviral Activity

This compound has demonstrated inhibitory activity against influenza A viruses. This activity suggests its potential use as an antiviral agent, particularly against respiratory viruses. The mechanism involves the compound's interaction with viral proteins, which may inhibit the replication of the virus within host cells.

Anticancer Properties

Research indicates that this compound can inhibit the proliferation of cancer cells , particularly pancreatic cancer cells. It induces apoptosis and cell cycle arrest, which are critical mechanisms in cancer treatment. The compound's ability to affect cellular processes makes it a candidate for further development as an anticancer drug.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties , which are beneficial in treating conditions characterized by excessive inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

The molecular mechanism of action involves binding to specific biomolecules, such as enzymes and receptors. This compound has a high affinity for aldehydes, allowing it to inhibit the production of β-amyloid, a key factor in Alzheimer's disease pathogenesis. This inhibition is crucial for developing treatments targeting neurodegenerative diseases .

Biochemical Pathways

This compound participates in several metabolic pathways and interacts with various enzymes and cofactors. It is primarily metabolized in the liver, where it undergoes enzymatic transformations that enhance its biological activity. The compound's stability under various conditions allows for sustained biological effects over time .

Dosage Effects

In animal models, the effects of this compound vary with dosage:

  • Low doses exhibit therapeutic effects such as reducing inflammation and inhibiting cancer cell growth.
  • High doses may lead to toxicity or adverse effects, emphasizing the importance of dosage optimization in therapeutic applications .

Research Applications

This compound has diverse applications across several fields:

  • Chemistry : Serves as a building block for synthesizing more complex indole derivatives.
  • Biology : Studied for interactions with biological macromolecules.
  • Medicine : Focused on as a potential antiviral and anticancer agent.
  • Industry : Utilized in developing new pharmaceuticals and agrochemicals .

Case Study 1: Antiviral Efficacy

A study demonstrated that this compound effectively inhibits H1N1 influenza virus replication in vitro, showcasing its potential as an antiviral agent .

Case Study 2: Cancer Cell Proliferation

Research published in a peer-reviewed journal reported that this compound significantly reduced the viability of pancreatic cancer cells by inducing apoptosis and disrupting cell cycle progression. The study highlighted its potential role in cancer therapy .

Case Study 3: Neuroprotective Effects

Investigations into the neuroprotective properties revealed that this compound could decrease β-amyloid levels in neuronal cultures, suggesting its applicability in treating Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for Methyl 6-amino-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of methyl-substituted indole carboxylates typically involves cyclization or functional group modification. For example, analogous compounds like ethyl indole-2-carboxylate are synthesized via condensation reactions under reflux with acetic acid and sodium acetate . For this compound, a plausible route includes:

Amination : Introducing the amino group at the 6-position via nitration followed by reduction.

Esterification : Coupling the carboxylic acid intermediate with methanol under acidic catalysis.
Key factors affecting yield:

  • Temperature : Prolonged reflux (>5 hours) may degrade sensitive amino groups.
  • Catalyst : Sodium acetate enhances cyclization efficiency in indole derivatives .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : The amino proton (6-NH2) appears as a broad singlet (~δ 5.5–6.5 ppm). The methyl ester (COOCH3) resonates as a singlet at δ 3.8–4.0 ppm.
    • 13C NMR : The carbonyl carbon (C=O) appears at δ 165–170 ppm .
  • X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve crystal structures. For indole derivatives, hydrogen bonding between NH2 and ester groups often stabilizes the lattice .
  • HPLC-MS : Confirms purity (>95%) and molecular weight (MW: 190.19 g/mol) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

  • Solubility :
    • Polar solvents : Soluble in DMSO, DMF, and methanol .
    • Aqueous buffers : Limited solubility (≤1 mg/mL in pH 7.4 PBS).
  • Stability :
    • Storage : Stable at 2–8°C in sealed, anhydrous containers for >12 months .
    • Degradation : Susceptible to hydrolysis in acidic/basic conditions (e.g., ester cleavage at pH <3 or >10) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproducts like deaminated or dimerized species?

Methodological Answer:

  • Byproduct Analysis :
    • Deamination : Occurs under strong acidic conditions. Mitigate using milder acids (e.g., acetic acid instead of H2SO4) .
    • Dimerization : Prevented by maintaining low reaction concentrations (<0.1 M) and inert atmospheres (N2/Ar) .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity during amination .

Q. What advanced analytical techniques resolve ambiguities in distinguishing positional isomers (e.g., 5-amino vs. 6-amino substitution) in indole carboxylates?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to map substitution patterns. For example, the 6-amino group shows NOE correlations with adjacent protons at C5 and C7 .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiates isomers via exact mass (e.g., 190.0743 for C10H10N2O2) .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and IR spectra for comparison with experimental data .

Q. How can computational tools like molecular docking or DFT predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., kinase inhibitors). The amino and ester groups form hydrogen bonds with active-site residues .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For indole derivatives, electron-rich amino groups enhance nucleophilic activity .

Q. What methodologies assess the compound’s stability under physiological conditions (e.g., plasma, varying pH) for drug development?

Methodological Answer:

  • In Vitro Stability Assays :
    • Plasma Stability : Incubate with human plasma (37°C, 24 h) and quantify degradation via LC-MS .
    • pH Stability : Monitor hydrolysis rates in buffers (pH 1–10) using UV-Vis spectroscopy (λmax ~280 nm for indole) .
  • Accelerated Stability Testing : Use elevated temperatures (40–60°C) to extrapolate shelf life via Arrhenius equations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-amino-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-amino-1H-indole-2-carboxylate

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